Methyl 6-bromo-3-methoxy-2-methylbenzoate is a chemical compound with the molecular formula and a molecular weight of approximately 259.10 g/mol. This compound is characterized by its unique arrangement of functional groups, which includes a bromine atom, a methoxy group, and an ester functional group. It is primarily used as an intermediate in organic synthesis and has garnered interest for its potential biological activities.
Methyl 6-bromo-3-methoxy-2-methylbenzoate can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It falls under the classification of benzoate esters, which are derivatives of benzoic acid where the hydrogen of the carboxyl group is replaced by an alkyl or aryl group. Its CAS number is 55289-16-2, which is used for identification in chemical inventories.
The synthesis of methyl 6-bromo-3-methoxy-2-methylbenzoate can be achieved through several methods, with bromination as a key step. A common synthetic route involves the bromination of methyl 3-methoxy-2-methylbenzoate using bromine in a solvent like acetic acid. This method allows for the selective introduction of the bromine atom at the desired position on the aromatic ring.
In industrial settings, large-scale production may utilize automated equipment to enhance efficiency and yield. Continuous flow reactors are often employed to maintain optimal reaction conditions and minimize by-product formation. The reaction typically requires careful control of temperature and concentration to achieve high yields.
The molecular structure of methyl 6-bromo-3-methoxy-2-methylbenzoate can be represented using various notations:
O=C(OC)C1=C(C(OC)=CC=C1)Br
InChI=1S/C10H11BrO3/c1-6-8(13-2)5-4-7(11)9(6)10(12)14-3/h4-5H,1-3H3
These representations highlight the compound's functional groups and connectivity.
The compound's empirical formula is , indicating it contains ten carbon atoms, eleven hydrogen atoms, one bromine atom, and three oxygen atoms.
Methyl 6-bromo-3-methoxy-2-methylbenzoate is involved in several types of chemical reactions:
Common reagents for these reactions include sodium hydroxide or potassium carbonate for nucleophilic substitutions, while potassium permanganate or chromium trioxide may be used for oxidation. Reductions typically employ lithium aluminum hydride or sodium borohydride in anhydrous solvents.
The mechanism of action for methyl 6-bromo-3-methoxy-2-methylbenzoate involves its interaction with biological targets, potentially modulating enzyme activity or receptor interactions. The presence of the bromine atom and hydroxyl group enhances its reactivity, allowing it to participate in various biochemical pathways.
The compound exhibits typical behavior associated with esters and aromatic compounds, including reactivity towards nucleophiles and electrophiles. Its solubility characteristics are influenced by the methoxy group, which can enhance solubility in organic solvents.
Methyl 6-bromo-3-methoxy-2-methylbenzoate has diverse applications in scientific research:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0